4,6-Dimethoxy-1,3,5-triazinan-2-one

Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Modern Organic and Materials Chemistry

The 1,3,5-triazine ring system is a vital heterocyclic scaffold in both organic and materials chemistry. researchgate.netnih.gov Its popularity is due in part to the accessibility of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is inexpensive and allows for selective derivatization. researchgate.netnih.gov The C3 symmetry of 1,3,5-triazine makes it a favored core for creating star-shaped molecules, triangular molecular structures, and as linkers in metal-organic frameworks (MOFs). researchgate.net

In organic synthesis, 1,3,5-triazine derivatives serve as versatile reagents. For instance, cyanuric chloride and its derivatives act as dehydrating and coupling agents in the synthesis of peptides, esters, and amides. researchgate.net They are also employed in oxidation reactions. researchgate.net

The applications of 1,3,5-triazine derivatives extend to materials science, where they are investigated for their potential in photo- and electroluminescent materials. rsc.org Research has focused on their use in electroluminescent devices, phosphorescent emitters, and as hole transport materials in perovskite solar cells. rsc.org Furthermore, their derivatives are explored for applications in two-photon absorption and nonlinear optics. rsc.org The inherent stability and diverse reactivity of the triazine ring contribute to its wide-ranging utility. solubilityofthings.com

Structural Features and Chemical Framework of 4,6-Dimethoxy-1,3,5-triazin-2-one

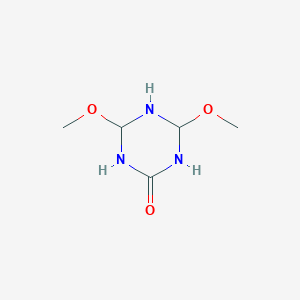

The chemical compound 4,6-Dimethoxy-1,3,5-triazin-2-one is a derivative of the 1,3,5-triazine scaffold. nih.gov Its structure consists of a six-membered ring with three nitrogen atoms and three carbon atoms, characteristic of a triazine. solubilityofthings.com Two of the carbon atoms are bonded to methoxy (B1213986) groups (-OCH3), and one is a carbonyl group (C=O), with a hydrogen atom attached to one of the ring nitrogens, leading to the designation 1,3,5-triazin-2(1H)-one. solubilityofthings.comnih.gov

The presence of the methoxy groups imparts a degree of polarity to the molecule, which influences its solubility in various solvents. solubilityofthings.com It is generally soluble in polar solvents like water, ethanol, and methanol (B129727). solubilityofthings.com This compound typically appears as a white to off-white crystalline solid at room temperature. solubilityofthings.com

Below is a table summarizing key structural and physical properties of 4,6-Dimethoxy-1,3,5-triazin-2-one.

| Property | Value |

| IUPAC Name | 4,6-dimethoxy-1,3,5-triazin-2-one |

| Molecular Formula | C5H7N3O3 |

| Molecular Weight | 157.13 g/mol |

| CAS Number | 1075-59-8 |

| Physical Form | Solid |

Data sourced from multiple references. solubilityofthings.comnih.govsigmaaldrich.com

Overview of Research Trajectories for Dimethoxytriazine Derivatives

Research into dimethoxytriazine derivatives, including 4,6-Dimethoxy-1,3,5-triazin-2-one, spans several areas of chemistry. One significant area is their use in synthetic organic chemistry. For example, the cationic form of 4,6-dimethoxy-1H-1,3,5-triazin-2-one has been utilized as a leaving group to facilitate the rapid formation of carbocations in acid-catalyzed alkylation reactions of O- and C-nucleophiles. chemicalbook.com

The synthesis of these derivatives is also an active area of investigation. One documented synthesis of 4,6-dimethoxy-1,3,5-triazin-2-one involves the reaction of 2,4,6-trimethoxy-1,3,5-triazine (B1584041) with potassium hydroxide (B78521) in methanol. chemicalbook.com

Furthermore, research explores the potential applications of dimethoxytriazine derivatives in various fields. While this article excludes therapeutic applications, it is noteworthy that the broader class of 1,3,5-triazine derivatives is being investigated for a wide range of biological activities, which drives synthetic efforts to create diverse libraries of these compounds. nih.govresearchgate.netwisdomlib.org The unique electronic and structural properties of dimethoxytriazine derivatives make them interesting candidates for further exploration in materials science and as intermediates in the synthesis of more complex molecules. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O3 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4,6-dimethoxy-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C5H11N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h4-5,8H,1-2H3,(H2,6,7,9) |

InChI Key |

NJAIOTWNEGROPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1NC(NC(=O)N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 1,3,5 Triazin 2 One and Its Key Precursors

Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT)

2-Chloro-4,6-dimethoxy-1,3,5-triazine, commonly known as CDMT, is a key intermediate. Its synthesis is primarily achieved through the nucleophilic substitution of chlorine atoms on a cyanuric chloride core.

Synthesis from Cyanuric Chloride and Methoxide (B1231860) Reagents

The principal method for synthesizing CDMT involves the reaction of cyanuric chloride with a methoxide source. patsnap.com In one approach, cyanuric chloride is reacted with solid sodium methoxide. patsnap.comgoogle.com This reaction carefully substitutes two of the three chlorine atoms on the triazine ring with methoxy (B1213986) groups.

Another established procedure utilizes methanol (B129727) in combination with a base, such as sodium bicarbonate, to generate the methoxide in situ. prepchem.comtandfonline.com The reaction proceeds by the sequential substitution of the chlorine atoms on the cyanuric chloride molecule. The reactivity of the remaining chlorine atom decreases after each substitution, allowing for the controlled synthesis of the dimethoxy derivative. nih.gov

Optimization and Large-Scale Preparation Procedures for CDMT

Transitioning the synthesis of CDMT from a laboratory scale to multikilogram production requires significant process optimization to ensure safety, yield, and purity. tandfonline.comlookchem.comscilit.com A key challenge in the standard synthesis, which uses two equivalents of sodium bicarbonate, is the formation of the over-reacted byproduct, 2,4,6-trimethoxy-1,3,5-triazine (B1584041). tandfonline.com This side reaction can be exothermic, posing a risk on a large scale. tandfonline.com

Research has demonstrated that increasing the amount of base to three equivalents of sodium bicarbonate significantly suppresses the formation of the trimethoxy byproduct. tandfonline.com This adjustment leads to a more robust and safer process, improving the isolated yield of CDMT. tandfonline.com One large-scale protocol involves adding cyanuric chloride to a cooled mixture of methanol, water, and three equivalents of sodium bicarbonate, warming the mixture, and stirring until the intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine, is consumed. tandfonline.com This improved procedure has been successfully implemented on a 20 kg scale. tandfonline.com

Another patented large-scale method uses solid sodium methoxide in N,N-dimethylformamide (DMF). The process involves dissolving cyanuric chloride in DMF, cooling the solution, adding sodium methoxide, and then heating to reflux. This method reports a high yield of up to 91% after purification. patsnap.comgoogle.com

| Method | Reagents | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Standard Lab Scale | Cyanuric Chloride, Methanol, 2 equiv. Sodium Bicarbonate | Methanol/Water | Initial reaction at room temp, then 30 min reflux. | ~65% | tandfonline.comsciencemadness.org |

| Optimized Large Scale | Cyanuric Chloride, Methanol, 3 equiv. Sodium Bicarbonate | Methanol/Water | Cool to 10-15°C, add cyanuric chloride, warm to 35°C, stir for ~12 hours. | 65% (with less byproduct) | tandfonline.com |

| Patented High-Yield | Cyanuric Chloride, Solid Sodium Methoxide | N,N-dimethylformamide (DMF) | Cool to 5-10°C, add sodium methoxide, react at room temp for 2h, then reflux for 2.5h. | Up to 91% | patsnap.comgoogle.com |

Solvent Systems and Reaction Conditions in CDMT Synthesis

The choice of solvent system is critical and directly influences reaction conditions and outcomes.

Methanol/Water: This system is commonly used with a base like sodium bicarbonate. tandfonline.com The reaction temperature is typically controlled, starting at a lower temperature (10-15°C) and gradually warming to around 35°C to manage the exotherm and prevent side reactions. tandfonline.com After the reaction, the product is often isolated by diluting the mixture with water and filtering the resulting solid. prepchem.com

N,N-Dimethylformamide (DMF): When using DMF as a solvent with solid sodium methoxide, the process involves an initial cooling phase (5-10°C) during the addition of the reagent, followed by a period at room temperature, and finally heating to reflux to drive the reaction to completion. patsnap.comgoogle.com Purification is achieved by recrystallization from a nonpolar solvent like heptane. google.comprepchem.com

Toluene: Toluene has also been explored as a solvent with sodium methoxide. However, this method can result in higher levels of mono- and tri-substituted byproducts and presents challenges in post-reaction processing, making it less suitable for industrial-scale production. patsnap.com

Direct Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-one

The target compound, 4,6-Dimethoxy-1,3,5-triazin-2-one, is a hydroxylated derivative of the dimethoxy triazine core.

Conversion from 2-Chloro-4,6-dimethoxy-1,3,5-triazine

The conversion of CDMT into its hydroxylated analog, 4,6-dimethoxy-1,3,5-triazin-2-one (also known as 2-hydroxy-4,6-dimethoxy-1,3,5-triazine), is a key transformation. While CDMT is widely used to form triazinyl ethers and esters, its direct hydrolysis to the target compound is a fundamental step. The mechanism involves the nucleophilic substitution of the remaining chlorine atom by a hydroxyl group.

In related research, CDMT is reacted with various nucleophiles. For instance, its reaction with N-methylmorpholine (NMM) is a well-documented process that leads to the formation of the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), rather than direct hydroxylation. semanticscholar.org Studies on peptide synthesis have also explored the reaction of CDMT with oxime derivatives, which can result in the formation of N-triazinyl amino acid derivatives as a major product instead of the expected peptide bond, highlighting the reactivity of the triazine core. semanticscholar.orgnih.gov

A practical synthetic route to 4,6-dimethoxy-1,3,5-triazin-2-one involves the controlled hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine with a base like potassium hydroxide (B78521) in methanol, followed by acidification. chemicalbook.com This suggests that a similar direct hydrolysis of CDMT is chemically feasible under appropriate conditions.

Methods Employing Dimethylamine-Functionalized Solid-Phase Reagents

A simple and practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one utilizes dimethylamine-functionalized solid-phase reagents. pismin.com This approach streamlines the synthesis, often simplifying purification and handling. The solid-phase methodology leverages the reactivity of an immobilized amine to facilitate the desired transformation, representing a modern approach to triazine chemistry. pismin.com

| Method | Starting Material | Key Reagents/Process | Product | Reference |

|---|---|---|---|---|

| Hydrolysis of Trimethoxy Analog | 2,4,6-Trimethoxy-1,3,5-triazine | 1) Potassium Hydroxide in Methanol (reflux). 2) Acetic Acid. | 4,6-Dimethoxy-1,3,5-triazin-2-one | chemicalbook.com |

| Solid-Phase Synthesis | Not specified | Dimethylamine-functionalized solid-phase reagents. | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | pismin.com |

| Related Reactivity Study | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Reaction with N-methylmorpholine (NMM). | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | semanticscholar.org |

Synthesis from 2,4,6-Trimethoxy-1,3,5-triazine via Hydrolysis

A key method for the synthesis of 4,6-dimethoxy-1,3,5-triazin-2-one involves the selective hydrolysis of its precursor, 2,4,6-trimethoxy-1,3,5-triazine. chemicalbook.com This transformation is achieved by heating the starting trimethoxy triazine with potassium hydroxide (KOH) in methanol. chemicalbook.com The reaction mixture is boiled for an extended period, typically around 20 hours, to facilitate the conversion. chemicalbook.com

Following the reaction, the solvent is removed, and the residue is treated with water. The desired product is then precipitated by acidifying the mixture with acetic acid to a pH of approximately 6, ensuring the temperature is kept below 15°C. chemicalbook.com This process yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (the tautomeric form of 4,6-dimethoxy-1,3,5-triazin-2-one) as a colorless crystalline solid with a high yield of 87%. chemicalbook.com

Table 1: Reaction Details for the Hydrolysis of 2,4,6-Trimethoxy-1,3,5-triazine

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2,4,6-Trimethoxy-1,3,5-triazine | chemicalbook.com |

| Reagent | Potassium Hydroxide (KOH) | chemicalbook.com |

| Solvent | Methanol (MeOH) | chemicalbook.com |

| Reaction Temperature | Boiling point of Methanol | chemicalbook.com |

| Reaction Time | 20 hours | chemicalbook.com |

| Work-up Procedure | Evaporation, addition of water, acidification with Acetic Acid (AcOH) | chemicalbook.com |

| Product | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | chemicalbook.com |

| Yield | 87% | chemicalbook.com |

Green Chemistry Approaches in Triazine Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, several green chemistry approaches have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.govresearchgate.net These methods prioritize efficiency, safety, and the reduction of hazardous waste. nih.gov

Microwave irradiation has emerged as an effective and green technique for preparing 1,3,5-triazines, often resulting in good to excellent yields in short reaction times and under solvent-free conditions. chim.it This method's rapid heating can prevent the decomposition of reagents and products, leading to cleaner reactions and higher yields compared to conventional heating. chim.it

Sonochemistry, the application of ultrasound to chemical reactions, offers another green protocol. nih.gov This approach can facilitate the synthesis of 1,3,5-triazine derivatives in as little as five minutes, using water as the solvent. nih.gov An analysis using the DOZNT™ 2.0 tool indicated that a developed sonochemical method was significantly "greener" than classical synthesis routes. nih.gov

Further green strategies include the use of reagents supported on silica (B1680970) gel in the absence of a solvent, which is considered an environmentally benign procedure for the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it The development of protocols that use aqueous media with minimal organic solvents is a key focus in making triazine synthesis more sustainable. mdpi.comnih.gov

Table 2: Overview of Green Synthesis Methods for Triazines

| Method | Key Features | Advantages | Source(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free. | Short reaction times, high yields, cleaner reactions. | chim.itmdpi.com |

| Sonochemistry | Use of ultrasound, aqueous solvent (water). | Very short reaction times (e.g., 5 mins), environmentally friendly. | nih.govmdpi.com |

| Supported Reagents | Lewis acids on silica gel, solvent-free conditions. | Clean, economical, and safe procedure. | chim.it |

One-Pot Synthetic Strategies for Triazine Derivatives

One-pot synthesis has become a highly successful and efficient approach for preparing complex molecules like triazine derivatives from simple starting materials in a single reaction vessel. researchgate.net This methodology is environmentally benign and more economical compared to multi-step syntheses, as it minimizes solvent usage and purification steps. researchgate.netnih.gov

Various one-pot strategies have been developed for 1,3,5-triazine scaffolds. One such method involves the controlled cross-cyclotrimerization of nitriles. nih.govacs.org In this process, a nitrile reacts with triflic anhydride (B1165640) or acid at a low temperature to form an intermediate nitrilium salt, which then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4,6-trisubstituted 1,3,5-triazines. nih.govacs.org

Another versatile one-pot approach is the multi-component domino reaction (MDR). researchgate.net For instance, a domino [3+2+1] heterocyclization of isothiocyanates with aryl amidines, facilitated by microwave heating, provides a concise route to 1,3,5-triazine derivatives in short reaction times (15–24 minutes). researchgate.net Similarly, catalyst-free, three-component reactions of arylaldehydes, thiourea (B124793), and orthoformates have been developed to produce 1,3,5-triazine-2,4-dithione derivatives. researchgate.net The use of supported copper(I) catalysts in a one-pot design has also been shown to effectively produce trisubstituted s-triazine derivatives with higher yields and shorter reaction times compared to uncatalyzed reactions. nih.gov

Table 3: Comparison of One-Pot Strategies for Triazine Synthesis

| Strategy | Reactants/Catalyst | Key Features | Source(s) |

|---|---|---|---|

| Controlled Cross-Cyclotrimerization | Two different nitriles, triflic anhydride/acid. | Forms triazines with potentially three different substituents. | nih.govacs.org |

| Domino [3+2+1] Heterocyclization | Isothiocyanates, aryl amidines, NaOH, microwave heating. | Short reaction times, easy purification. | researchgate.net |

| Three-Component Reaction | Arylaldehydes, thiourea, orthoformates. | Catalyst-free, dual role of thiourea. | researchgate.net |

| Catalyzed One-Pot Synthesis | Dichlorotriazines, various nucleophiles, supported Cu(I) catalyst. | Higher yields, shorter reaction times than uncatalyzed methods. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dimethoxy 1,3,5 Triazin 2 One and Its Derivatives

Nucleophilic Substitution Reactions on the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is particularly true for derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), where the chlorine atom serves as an excellent leaving group. The reactivity of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is well-known, and this reactivity is modulated by the remaining substituents on the triazine ring. researchgate.net

The general mechanism for the SNAr reaction on the triazine ring is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, and the aromaticity of the triazine ring is restored. The high stability of the triazine ring as an aromatic system drives the second step of the reaction.

The reaction of CDMT with tertiary amines is a key example of nucleophilic substitution, leading to the formation of quaternary triazinylammonium salts. nih.govchemicalbook.com A prominent example is the reaction of CDMT with N-methylmorpholine (NMM) to produce 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a widely used coupling reagent. wikipedia.org

Role as Condensing and Coupling Reagents (e.g., DMTMM, CDMT)

Derivatives of 4,6-dimethoxy-1,3,5-triazin-2-one, particularly CDMT and DMTMM, are highly effective condensing agents for the formation of amide and ester bonds. researchgate.netgoogle.com They offer mild reaction conditions and often result in high yields with low racemization, making them valuable tools in peptide synthesis and the preparation of complex organic molecules. enamine.netgoogle.com

Activation of the Carboxylic Acid: The carboxylic acid reacts with DMTMM (or CDMT/NMM) to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This is often referred to as a "superactive ester". enamine.netwikipedia.org

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated ester.

Product Formation: This leads to the formation of the desired amide and the release of the water-soluble byproduct, 4,6-dimethoxy-1,3,5-triazin-2-one (which is the keto tautomer of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine). wikipedia.orgsantiago-lab.com

The efficiency of the CDMT/tertiary amine system has been demonstrated to be comparable to, and in some cases better than, the isolated DMTMM salt. For example, the reaction of benzoic acid with phenylethylamine using CDMT and various tertiary amines shows high yields in short reaction times.

| Tertiary Amine | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| N-methylmorpholine (NMM) | THF | 60 | 85 |

| N-methylmorpholine (NMM) | Toluene | 60 | 90 |

| 1,4-dimethylpiperazine | THF | 15 | 93 |

| Triethylamine (B128534) | THF | 60 | 82 |

Both CDMT and DMTMM are extensively used in peptide synthesis due to their ability to promote coupling with minimal racemization. google.comresearchgate.net The general protocol involves the activation of an N-protected amino acid with the coupling reagent, followed by the addition of the amino group of another amino acid ester. The order of addition of the reagents can be crucial to suppress side reactions. researchgate.net

DMTMM has proven to be particularly effective for solid-phase peptide synthesis (SPPS) and is considered a valuable alternative to other common coupling reagents like PyBOP. researchgate.net Its utility extends to the ligation of molecules to polysaccharides, such as hyaluronic acid, where it has shown superior yields compared to traditional carbodiimide (B86325) chemistry (EDC/NHS). researchgate.net

Esterification can also be achieved using these reagents. The activated carboxylic acid intermediate can be intercepted by an alcohol instead of an amine to form the corresponding ester. researchgate.net DMTMM has been successfully used for esterification reactions in various alcohols, including methanol (B129727), ethanol, and isopropanol. researchgate.net

The key to the effectiveness of CDMT and DMTMM as coupling reagents lies in the formation of a highly electrophilic intermediate upon reaction with a carboxylic acid. When a carboxylic acid is treated with DMTMM (formed from CDMT and NMM), the carboxylate anion attacks the C2 position of the triazine ring, displacing the N-methylmorpholinium group. wikipedia.org

This generates a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. researchgate.netresearchgate.net This species is highly activated towards nucleophilic acyl substitution because the 4,6-dimethoxy-1,3,5-triazin-2-yloxy group is an excellent leaving group, stabilized by the formation of the neutral and water-soluble 4,6-dimethoxy-1,3,5-triazin-2-one upon its departure. wikipedia.orgsantiago-lab.com The rate of aminolysis of this acyloxytriazine intermediate is significantly faster than its solvolysis, allowing for efficient amide bond formation even in protic solvents like alcohols. researchgate.net

In peptide synthesis, a significant side reaction is racemization of the chiral amino acid. For N-protected amino acids, racemization can occur through the formation of an oxazolone (B7731731) (or azlactone) intermediate. The order of reagent addition is critical; for instance, pre-mixing CDMT with the carboxylic acid and NMM for an extended period before adding the amine component can lead to increased racemization. researchgate.net A one-pot procedure where all components are mixed together is often preferred to minimize this side reaction. researchgate.net

Furthermore, DMTMM has been shown to mediate the intramolecular cyclization of certain amino acid residues. Aspartic acid can be converted to a succinimide (B58015) residue, and an N-terminal glutamic acid can cyclize to form pyroglutamate. nih.gov While this can be a useful transformation for specific applications, it represents an undesired side reaction in the synthesis of linear peptides. nih.gov

Transformation Reactions Involving Functional Groups

Beyond its role in derivatives that act as coupling agents, the functional groups on the 4,6-dimethoxy-1,3,5-triazin-2-one scaffold can undergo various transformations. The parent compound exists in tautomeric equilibrium between the keto (4,6-dimethoxy-1,3,5-triazin-2(1H)-one) and enol (2-hydroxy-4,6-dimethoxy-1,3,5-triazine) forms. nih.gov

The hydroxyl group of the enol form can react, for example, with CDMT to form bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. chemicalbook.com The methoxy (B1213986) groups on the triazine ring are generally stable but can be displaced under harsh conditions.

The reactivity of derivatives can also be exploited. For instance, the reaction of quinine (B1679958) with CDMT leads to a complex transformation involving not just quaternization of the tertiary nitrogens but also the opening of the quinuclidine (B89598) ring and subsequent attachment of a second triazine moiety to the hydroxyl group. arkat-usa.org In other derivatives, such as 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, the chloromethyl group is reactive towards nucleophilic substitution, and the amino group can participate in condensation reactions, making it a versatile synthetic intermediate. ontosight.ai

Hydrolysis of Amide Bonds in Triazine Conjugates

The hydrolysis of amides is a fundamental reaction in organic and biological chemistry, typically requiring harsh conditions such as strong acids or bases and heat. unizin.orgmasterorganicchemistry.com However, the structure of certain molecules can facilitate this reaction under milder conditions. Amides are generally stable due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. masterorganicchemistry.com For hydrolysis to occur, the carbonyl carbon must be attacked by a nucleophile, such as water or a hydroxide (B78521) ion. unizin.org

In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This is followed by a proton transfer and elimination of an amine, which is protonated to form an ammonium (B1175870) salt, driving the reaction to completion. unizin.orgmasterorganicchemistry.com

Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. This process is generally more challenging because the leaving group is a strongly basic amide ion. unizin.org

The presence of neighboring functional groups can significantly influence the rate of amide bond hydrolysis. For instance, intramolecular catalysis can occur where a nearby group assists in the reaction, a principle often observed in enzymatic processes. researchgate.net

N-Dealkylation and Generation of Alkylating Agents from Tertiary Amines

The N-dealkylation of tertiary amines is a significant transformation in organic synthesis, particularly in alkaloid chemistry. researchgate.net Various reagents have been employed for this purpose, including acyl chlorides and chloroformates. researchgate.netnih.gov A notable method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). researchgate.net

The reaction of a tertiary amine with CDMT results in the formation of a quaternary N-triazinylammonium chloride intermediate. researchgate.net These intermediates are reactive and can undergo degradation, leading to N-dealkylation. researchgate.net The process is influenced by the nature of the anion present; for example, chloride ions can promote degradation, while less nucleophilic anions like tetrafluoroborate (B81430) can lead to more stable intermediates. researchgate.net

The degradation of these quaternary salts can generate alkylating agents. researchgate.net For instance, the reaction of tertiary amines with CDMT can produce alkyl chlorides, which can then be used to alkylate other nucleophiles. researchgate.net The reactivity of the alkyl groups in this process follows the general order: benzyl (B1604629) ~ allyl > methyl > n-alkyl, indicating a high degree of selectivity. researchgate.net This method provides a convenient way to transform tertiary amines into effective alkylating reagents under mild conditions. researchgate.net

Table 1: Products from the reaction of tertiary amines with 2-chloro-4,6-dimethoxy-1,3,5-triazine

| Tertiary Amine | 2-(Dialkylamino)-4,6-dimethoxy-1,3,5-triazine | Alkyl Chloride |

| N-ethyldiisopropylamine | 2-(N-ethyl-N-isopropylamino)-4,6-dimethoxy-1,3,5-triazine | Isopropyl chloride |

| N,N-diisopropylethylamine | 2-(N,N-diisopropylamino)-4,6-dimethoxy-1,3,5-triazine | Ethyl chloride |

| Triethylamine | 2-(diethylamino)-4,6-dimethoxy-1,3,5-triazine | Ethyl chloride |

| N-methylmorpholine | 2-morpholino-4,6-dimethoxy-1,3,5-triazine | Methyl chloride |

| N-benzyl-N-methylaniline | 2-(N-methylanilino)-4,6-dimethoxy-1,3,5-triazine | Benzyl chloride |

| Data sourced from a study on the transformation of tertiary amines. researchgate.net |

Reaction Stereoselectivity and Regiochemistry in Triazine Derivatives

Stereoselectivity and regioselectivity are crucial aspects of chemical reactions, determining the spatial arrangement and position of newly formed bonds. In the context of triazine derivatives, these factors are influenced by the substituents on the triazine ring and the reaction conditions.

The substitution of chlorine atoms on a cyanuric chloride core is a stepwise process where the reactivity decreases with each substitution. This allows for controlled synthesis of mono-, di-, and tri-substituted triazines by adjusting the reaction temperature. mdpi.com

In reactions involving chiral substrates or reagents, triazine derivatives can exhibit stereoselectivity. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine has been used as a coupling reagent that can differentiate between enantiomers. mdpi.com The stereochemical outcome of a reaction, whether it is stereospecific or stereoselective, is dictated by the reaction mechanism and the structure of the substrate. khanacademy.org For instance, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted can lead to the formation of a specific stereoisomer of the alkene product. khanacademy.org

The regioselectivity of reactions involving unsymmetrical triazine derivatives is also a key consideration. The position of attack by a nucleophile will be directed by the electronic properties of the substituents on the triazine ring. Electron-withdrawing groups will activate the carbon atoms of the ring towards nucleophilic attack, while electron-donating groups will deactivate them. mdpi.com

Spectroscopic and Structural Elucidation of 4,6 Dimethoxy 1,3,5 Triazin 2 One and Its Adducts

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While a specific, fully assigned spectrum for 4,6-dimethoxy-1,3,5-triazin-2-one is not detailed in the reviewed literature, the expected characteristic absorption bands can be inferred from its structure and data from closely related compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884).

The IR spectrum is expected to show several key absorptions:

N-H Stretching: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the triazine ring.

C-H Stretching: Absorptions corresponding to the C-H stretching of the methoxy (B1213986) groups are expected to appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) stretching vibration should be present, typically in the range of 1665–1695 cm⁻¹.

Triazine Ring Vibrations: The 1,3,5-triazine (B166579) ring has characteristic stretching vibrations. These C=N and C-N stretching modes are expected to produce strong bands in the fingerprint region, approximately between 1560 cm⁻¹ and 1300 cm⁻¹. For the analogous 2-chloro-4,6-dimethoxy-1,3,5-triazine, bands at 1562 cm⁻¹ and 1460 cm⁻¹ are assigned to triazine ring stretching modes. solubilityofthings.com

C-O Stretching: Asymmetric and symmetric stretching vibrations of the C-O bonds of the methoxy groups will result in strong absorptions, typically found in the 1300-1000 cm⁻¹ region. A band at 1300 cm⁻¹ in a related triazine compound has been assigned to C-O stretching. solubilityofthings.com

These bands collectively provide a vibrational fingerprint, confirming the presence of the key functional moieties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the atomic connectivity and chemical environment of each atom in 4,6-dimethoxy-1,3,5-triazin-2-one.

The ¹H NMR spectrum of 4,6-dimethoxy-1,3,5-triazin-2-one is relatively simple, reflecting the molecule's symmetry. In a synthesis of the compound, its ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). chemicalbook.com

The spectrum exhibits two main signals:

A broad singlet observed at a downfield chemical shift of approximately 12.42 ppm . This signal is characteristic of the acidic proton attached to a nitrogen atom (N-H) within the triazine ring, which is in the tautomeric form of an amide.

A sharp singlet at approximately 3.86 ppm . This signal integrates to six protons and corresponds to the two equivalent methoxy groups (-OCH₃) attached to the triazine ring. The equivalence of these groups confirms the symmetrical nature of the molecule in solution. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for 4,6-Dimethoxy-1,3,5-triazin-2-one

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|---|

| N-H | 12.42 | broad singlet | 1H | Triazine ring N-H | chemicalbook.com |

| -OCH₃ | 3.86 | singlet | 6H | Methoxy groups | chemicalbook.com |

Solvent: DMSO-d₆, Frequency: 250 MHz

No spin-spin coupling is observed as the two sets of protons are separated by more than three bonds and are not adjacent to other protons.

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure by showing the number of distinct carbon environments. For 4,6-dimethoxy-1,3,5-triazin-2-one, three distinct signals are observed in DMSO-d₆, consistent with its symmetrical structure. chemicalbook.com

The assignments for these signals are as follows:

A signal at 168.1 ppm is attributed to the carbonyl carbon (C=O) of the triazinone ring.

A signal at 157.3 ppm is assigned to the two equivalent carbon atoms in the triazine ring that are bonded to both a nitrogen and an oxygen atom (C-OCH₃).

A signal at 55.2 ppm corresponds to the two equivalent carbon atoms of the methoxy groups (-OCH₃). chemicalbook.com

Table 2: ¹³C NMR Chemical Shift Data for 4,6-Dimethoxy-1,3,5-triazin-2-one

| Carbon Type | Chemical Shift (δ) in ppm | Assignment | Source |

|---|---|---|---|

| C=O | 168.1 | Carbonyl carbon in triazine ring | chemicalbook.com |

| C-OCH₃ | 157.3 | Equivalent carbons in triazine ring | chemicalbook.com |

| -OCH₃ | 55.2 | Equivalent methoxy carbons | chemicalbook.com |

Solvent: DMSO-d₆, Frequency: 63 MHz

Mass Spectrometry (MS and GC-MS) for Molecular Ion and Fragmentation Profiling

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The molecular weight of 4,6-dimethoxy-1,3,5-triazin-2-one (C₅H₇N₃O₃) is 157.13 g/mol . nih.gov

In GC-MS analysis, the compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157 . chemicalbook.com This peak confirms the molecular weight of the compound.

The fragmentation pattern provides further structural evidence. A significant fragment ion is observed at m/z 127 . chemicalbook.com This fragment likely corresponds to the loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) from the molecular ion. This type of fragmentation, involving the loss of a small neutral molecule from a side chain, is a common pathway for ethers and related compounds.

Further fragmentation can occur, though detailed pathways for this specific molecule are not extensively published. General fragmentation patterns for 1,3,5-triazin-2-one derivatives often involve extrusion and ring-contraction processes. nih.gov

X-ray Crystallography for Solid-State Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an exact model of the molecular geometry.

The crystal structure of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one has been determined, and the corresponding data is deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The crystallographic data for 4,6-dimethoxy-1,3,5-triazin-2(1H)-one is available under the CCDC deposition number 683655 . nih.gov Access to the detailed structural parameters, including specific bond lengths, bond angles, and torsional angles, requires specialized software or subscription to the CCDC database. While the specific values are not publicly detailed in the surveyed literature, the existence of this crystallographic information confirms that a precise solid-state structure has been experimentally determined. This data would reveal the planarity of the triazine ring and the orientation of the methoxy and carbonyl substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure and intermolecular interactions of derivatives of 1,3,5-triazine have been a subject of interest, revealing complex networks of hydrogen bonds and other non-covalent interactions that dictate their solid-state arrangement.

In a study of 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, a derivative of 4,6-dimethoxy-1,3,5-triazin-2-one, the molecules were found to form dimers through O-H···N hydrogen bonds. nih.gov The dimethoxytriazine portion of the molecule adopts a propeller-like conformation. nih.gov Another derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, exhibits a chair conformation for the morpholine (B109124) ring and a butterfly conformation for the dimethoxytriazine moiety. nih.gov

The analysis of a related compound, 3,3′,3′′-[(1,3,5-triazine-2,4,6-triyl)tris(oxy)]tris(5,5-dimethylcyclohex-2-en-1-one), shows that its three-dimensional network is formed by C-H···O hydrogen bonds. nih.gov Notably, this particular crystal structure does not exhibit C-H···π or π-π stacking interactions. nih.gov Hirshfeld surface analysis of this compound indicates that O···H/H···O contacts, corresponding to the C-H···O interactions, contribute significantly (25.9%) to the total Hirshfeld surface, appearing as sharp spikes characteristic of strong hydrogen bonding. nih.gov The majority of the surface interactions are H···H contacts (57.5%), highlighting the importance of van der Waals forces in the crystal packing. nih.gov

In the case of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate, an intricate network of N-H···O and N-H···N hydrogen bonds creates distinct ring motifs, specifically R2(8) and R3(10). researchgate.net The crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate (B104242) also features N-H···O hydrogen bonds forming a cyclic motif with R2(8) graph-set notation. iucr.org Furthermore, this structure displays weak S=O···π and π-π interactions. researchgate.netiucr.org

The formation of supramolecular structures through hydrogen bonding is a common feature in triazine derivatives. For instance, 1,3,5-triazine derivatives can form organized aggregates through the establishment of three simultaneous hydrogen bonds. mdpi.com

Table 1: Hydrogen Bond Geometry in a 1,3,5-Triazine Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5A···O4i | 0.93 | 2.59 | 3.447 (3) | 153 |

| C19—H19A···O5ii | 0.97 | 2.60 | 3.532 (3) | 162 |

| C21—H21B···O6iii | 0.97 | 2.57 | 3.399 (3) | 143 |

Data from a study on 3,3′,3′′-[(1,3,5-triazine-2,4,6-triyl)tris(oxy)]tris(5,5-dimethylcyclohex-2-en-1-one). nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically UV-Vis absorption, provides valuable insights into the electronic transitions and conjugation within 1,3,5-triazine derivatives. The electronic properties of these compounds are influenced by the substituents on the triazine ring.

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate the UV-Vis absorption spectra of various triazine derivatives. For a series of 1,2,4-triazine (B1199460) derivatives, the calculated electronic absorption spectra showed maximum absorption wavelengths in the range of 300 to 450 nm. nih.gov These calculations indicated that the sulfur atom can act as an electron donor, while the phenyl and triazine groups function as electron acceptors. nih.gov The introduction of different substituents can lead to a red shift in the absorption spectra. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial in determining the electronic behavior of these molecules. For certain 1,2,4-triazine derivatives, the HOMO energy was found to be lower than the I⁻/I₂ redox potential (-4.85 eV), and the LUMO energy was higher than the conduction band of TiO₂ (-4.00 eV), suggesting their potential application as sensitizers in dye-sensitized solar cells. nih.gov

Table 2: Calculated Electronic Properties of Selected 1,2,4-Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| DTT | -5.78 | -2.63 | 3.15 |

| BDTTB | -5.92 | -2.69 | 3.23 |

| BDTTMB | -5.81 | -2.65 | 3.16 |

| BDTTMP | -5.83 | -2.67 | 3.16 |

Data from a theoretical study on 1,2,4-triazine derivatives. nih.gov

Computational and Theoretical Studies of 4,6 Dimethoxy 1,3,5 Triazin 2 One Chemistry

Density Functional Theory (DFT) Calculations for Ground-State Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in determining the optimized ground-state geometry of 4,6-dimethoxy-1,3,5-triazin-2-one. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For instance, DFT has been used to compute the optimized geometry of various 1,3,5-triazine (B166579) derivatives. researchgate.netwpmucdn.commdpi.com The accuracy of these predictions can be high, with calculated values often showing good agreement with experimental data from techniques like X-ray crystallography.

Beyond geometry, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy gap between HOMO and LUMO is a crucial parameter that influences the molecule's reactivity and electronic properties. Theoretical studies on related triazine compounds have affirmed that analysis of the frontier molecular orbitals can confirm the occurrence of charge transfer interactions within the molecules. researchgate.net

Table 1: Representative Data from DFT Calculations on Triazine Derivatives

| Parameter | Calculated Value |

| Optimized Lattice Parameters (RDX Crystal) | a=14.13 Å, b=12.35 Å, c=11.51 Å wpmucdn.com |

| HOMO-LUMO Gap | Varies depending on substituent groups |

| Total Energy (RDX Crystal) | Varies with volume, e.g., vdW-DF gives U₀ = 31.8 kcal/mol wpmucdn.com |

Note: Specific values for 4,6-dimethoxy-1,3,5-triazin-2-one would require dedicated calculations, but the table illustrates typical data obtained for related compounds.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex wave function of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uni-muenchen.dewikipedia.orgwisc.edu This approach provides a quantitative picture of electron delocalization and its contribution to molecular stability.

Table 2: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | π* (C=N) | Varies |

| LP (O) | σ* (C-N) | Varies |

Note: This table represents the type of data generated from an NBO analysis. LP denotes a lone pair, and σ* and π* represent antibonding orbitals. The stabilization energy E(2) quantifies the strength of the delocalization interaction.

Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. nih.govresearchgate.net This computational technique is particularly valuable for assigning NMR signals and for understanding how the electronic environment around a nucleus influences its shielding. gaussian.com

In the context of 4,6-dimethoxy-1,3,5-triazin-2-one, the GIAO method, typically employed within a DFT framework, can predict the ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions is often enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects. mdpi.comnih.gov By comparing the calculated chemical shifts with experimental NMR spectra, a detailed assignment of the signals to specific atoms in the molecule can be achieved. This is particularly useful for complex molecules where empirical correlations may be ambiguous.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Hypothetical Triazine Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 165.2 | 164.8 |

| C4 | 170.5 | 170.1 |

| C6 | 170.5 | 170.1 |

| OCH₃ | 55.8 | 56.2 |

Note: The values are illustrative. A strong correlation between experimental and calculated shifts validates the structural assignment.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and the simulation of electronic absorption spectra (like UV-Vis). wikipedia.orgmpg.dersc.orgq-chem.com TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. aps.org

For 4,6-dimethoxy-1,3,5-triazin-2-one, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of its electronic transitions. This information is invaluable for interpreting the experimental UV-Vis spectrum. The calculations can identify the nature of the transitions, for example, whether they are π→π* or n→π* transitions, and which molecular orbitals are primarily involved. Computational studies on related triazine derivatives have utilized TD-DFT to predict their spectroscopic properties. griffith.edu.au

Table 4: Representative TD-DFT Output for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.5 | 275 | 0.01 (n→π) |

| S₀ → S₂ | 5.2 | 238 | 0.35 (π→π) |

Note: This table provides a simplified example of the kind of data obtained from a TD-DFT calculation, correlating excitation energies with spectral features.

Reaction Mechanism and Transition State Investigations (e.g., for Coupling Reactions)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For reactions involving 4,6-dimethoxy-1,3,5-triazin-2-one or its derivatives, such as coupling reactions, DFT calculations can map out the entire potential energy surface of the reaction. wikipedia.orgluxembourg-bio.comnih.gov

For instance, in a peptide coupling reaction where a derivative like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is used, the mechanism involves the formation of an active ester intermediate. wikipedia.orgluxembourg-bio.com DFT calculations can model the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, the activation energy barriers for each step of the reaction can be determined, providing a quantitative understanding of the reaction kinetics. This knowledge is crucial for optimizing reaction conditions and for designing more efficient reagents.

Table 5: Illustrative Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Note: This table exemplifies how computational chemistry can quantify the energy changes along a reaction pathway.

Derivatization Strategies and Analogs of 4,6 Dimethoxy 1,3,5 Triazin 2 One

Synthesis of Amino Acid and Peptide Conjugates

The conjugation of the 4,6-dimethoxy-1,3,5-triazinyl moiety to amino acids and peptides has been explored for various applications, including the development of novel bioactive compounds. These syntheses typically involve the reaction of a triazine precursor with the amino group of an amino acid or its corresponding ester.

The synthesis of amino acid ester derivatives carrying the 4,6-dimethoxy-1,3,5-triazin-2-yl group has been documented, often as a result of reactions aimed at peptide bond formation where the amino acid ester acts as a nucleophile. researchgate.net For instance, in attempts to form a peptide bond using certain 1,3,5-triazinyloxyimino derivatives, the intended reaction failed to proceed. Instead, the amino acid ester reacted with the triazine core, leading to the formation of N-triazinyl amino acid ester derivatives as the major product. researchgate.netnih.gov

Specifically, the reaction involving a triazinyloxyimino derivative and alanine (B10760859) methyl ester did not yield the expected peptide, but instead produced methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)propanoate in high yields (77-85%). researchgate.net Similarly, the use of valine methyl ester resulted in the formation of methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoate. researchgate.net Another study reported the synthesis of a methyl ester analogue of a 1,3,5-triazin-2-yl thiobenzoic acid derivative, prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with the appropriate aminobenzoic acid methyl ester in acetonitrile (B52724) at room temperature. clockss.org These findings demonstrate a consistent pathway for the synthesis of these ester derivatives, highlighting the reactivity of the triazine ring towards amino groups of amino acid esters.

A general and effective method for synthesizing N-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with various α-amino acids. nih.gov The reaction is typically carried out in a 1,4-dioxane (B91453) and water mixture at room temperature, using triethylamine (B128534) as a base to scavenge the hydrochloric acid formed during the reaction. nih.gov The process begins with the formation of a 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium (B1175870) chloride salt intermediate, which then reacts with the amino acid. nih.gov

This methodology has been successfully applied to a range of amino acids, affording the corresponding N-triazinyl derivatives in moderate to high yields. nih.gov The resulting products are typically white solids that can be purified by filtration and recrystallization. nih.gov

| Derivative Name | Starting Amino Acid | Yield (%) | Melting Point (°C) |

| N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid | Iminodiacetic acid | 83.4 | 180–181 |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | Alanine | 66.6 | 98–102 |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | Valine | 61.4 | 146–188 |

| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | Leucine | 67.4 | 102–103 |

Table 1: Examples of Synthesized N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives. Data sourced from reference nih.gov.

Development and Application of Triazine-Based Coupling Reagents (TBCRs)

The inherent reactivity of the triazine core has been harnessed to develop a class of highly efficient coupling reagents. These reagents facilitate the formation of amide and ester bonds, finding widespread use in peptide synthesis and other areas of organic chemistry.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, commonly known as DMTMM, is a prominent coupling agent derived from a dimethoxy-triazine precursor. wikipedia.org It is synthesized through the spontaneous reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). wikipedia.org The resulting quaternary ammonium salt is a stable, water-soluble solid. wikipedia.orgresearchgate.net

DMTMM functions by activating carboxylic acids to form a highly reactive triazinyl active ester. wikipedia.org This intermediate readily undergoes nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, respectively, with the liberation of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup. wikipedia.orgnih.gov DMTMM has proven to be a versatile reagent for a variety of transformations, including the synthesis of amides, esters, and Weinreb amides. nih.govsigmaaldrich.com It is considered an economical and effective alternative to other coupling reagents like PyBOP in solid-phase peptide synthesis. luxembourg-bio.com While the chloride salt is most common, the tetrafluoroborate (B81430) salt of DMTMM is also commercially available and used in synthesis. wikipedia.orgnih.gov

| Property | Value |

| Chemical Formula | C₁₀H₁₇ClN₄O₃ |

| Molecular Weight | 276.72 g/mol |

| Appearance | White to almost white powder/crystal |

| CAS Number | 3945-69-5 |

| Primary Application | Coupling reagent for amide/ester synthesis |

| Key Precursors | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-Methylmorpholine (NMM) |

Table 2: Properties of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM). Data sourced from references wikipedia.orgsigmaaldrich.comtcichemicals.com.

Building on the principle of DMTMM, a broader class of functionalized N-triazinylammonium salts has been developed as highly efficient and environmentally friendly coupling reagents. researchgate.net These Triazine-Based Coupling Reagents (TBCRs) are generally synthesized by treating 2-chloro-4,6-dimethoxy-1,3,5-triazine with sulfonates of various tertiary amines in the presence of a base like sodium bicarbonate. researchgate.net This method allows for the creation of a diverse family of N-triazinylammonium sulfonates, where the reactivity can be modulated by altering the structure of the tertiary amine and the sulfonic acid counterion. researchgate.net

Another generation of these reagents involves N-triazinylammonium tetrafluoroborates. nih.gov These are prepared by treating DMTMM chloride with lithium or silver tetrafluoroborate. nih.gov The resulting tetrafluoroborate salts, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, function as "superactive esters" for carboxylic acid activation. nih.gov These reagents have demonstrated high efficiency in the synthesis of peptides, including those with sterically hindered amino acids, and in the on-resin cyclization of peptides, often showing faster reaction times and producing purer products compared to other common coupling agents. nih.gov

Triazine-Based Oligomers and Polymeric Structures

The 1,3,5-triazine (B166579) scaffold is a valuable building block in supramolecular chemistry and polymer science for constructing discrete, monodisperse oligomers with defined structures. rsc.org The synthesis of these materials generally relies on the sequential nucleophilic aromatic substitution reactions on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. By controlling reaction conditions such as temperature, different nucleophiles can be introduced in a stepwise manner, leading to the formation of linear, branched, macrocyclic, and dendrimeric oligomers. rsc.org

While many examples start with cyanuric chloride, the principles extend to derivatives like 4,6-dimethoxy-1,3,5-triazin-2-one. The 1,3,5-triazine unit can be incorporated either into the backbone of a linear oligomer or as a side-chain recognition unit. rsc.org For example, solid-phase synthesis has been employed to create sequence-defined oligomers where the triazine backbone is decorated with various side chains. rsc.org These structured oligomers often exhibit interesting molecular recognition and self-assembly properties, frequently driven by hydrogen-bonding interactions. rsc.org

Construction of Discrete Monodisperse Oligomers (Linear, Branched, Macrocyclic, Dendrimeric)

The 1,3,5-triazine unit is a fundamental building block in the construction of discrete monodisperse oligomers, which are characterized by their uniform molecular weight and precise structure. nih.govdntb.gov.ua These oligomers can be designed with various topologies, including linear, branched, macrocyclic, and dendrimeric architectures. dntb.gov.uarsc.org The synthesis of such well-defined macromolecules is of significant interest in supramolecular chemistry, chemical biology, and polymer science. rsc.org

The construction of these complex structures often relies on a stepwise approach. For instance, the sequential and alternating single unit monomer insertion (SUMI) technique using photoinduced RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization allows for the preparation of sequence-controlled and stereospecific oligomers. nih.gov This method enables the precise insertion of monomers one at a time, providing control over the monomer sequence. nih.gov

Dendrimeric structures, which are highly branched, tree-like molecules, can be synthesized using trifunctional building blocks. The controlled, stepwise functionalization of a triazine core, such as that derived from cyanuric chloride, with appropriate branching units can lead to the formation of dendrimers with a high density of functional groups on their periphery. cam.ac.uk The unique, globular shape and multivalency of dendrimers make them promising candidates for applications in catalysis, drug delivery, and materials science.

The molecular recognition and self-assembly properties of these triazine-based oligomers are a key area of research. dntb.gov.uarsc.org The ability of the triazine units to participate in specific non-covalent interactions, such as hydrogen bonding and aromatic stacking, drives the formation of highly organized supramolecular structures. mdpi.com

Synthesis and Exploration of Other Substituted Triazine Analogs

The exploration of substituted triazine analogs is a fertile ground for the discovery of new molecules with tailored properties. By introducing different functional groups onto the triazine ring, researchers can systematically investigate structure-activity relationships and develop compounds for specific applications.

4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives

A significant class of analogs are the 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives. These compounds are synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various substituted anilines and heterocyclic amines. researchgate.net This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dry tetrahydrofuran (B95107) (THF). researchgate.net The methodology is noted for its efficiency, short reaction times, and high yields of the desired products. researchgate.net

The synthesized derivatives are characterized using a range of spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry, to confirm their chemical structures. researchgate.net A key motivation for the synthesis of these particular derivatives has been the exploration of their biological activities. researchgate.net

Table 1: Examples of Synthesized 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives

| Compound ID | Substituent on Phenyl Ring |

| 4a-x | Various substituted anilines and heterocyclic amines |

Data sourced from a study on the synthesis of novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives. researchgate.net

2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives

Another notable class of analogs are the 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives. These compounds have been prepared and investigated for their reactivity, particularly in the context of peptide synthesis. nih.govresearchgate.net The synthesis of these derivatives involves the reaction of a suitable oxime with a reactive triazine species. researchgate.net

Interestingly, these triazinyloxyimino derivatives did not function as expected in activating carboxyl groups for peptide bond formation. Instead, they predominantly led to the formation of N-triazinyl amino acid derivatives as the major product. nih.govresearchgate.net This highlights the nuanced reactivity of these compounds and the importance of empirical investigation. In comparative studies, it was found that other coupling reagents, such as those based on oxyma (B123771) (ethyl 2-cyano-2-(hydroxyimino)acetate), were superior in terms of minimizing racemization during peptide synthesis. nih.govresearchgate.net

Table 2: Reactivity of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives in Peptide Synthesis

| Derivative | Outcome in Peptide Synthesis |

| DMTOC (12a) | Failed to yield the expected peptide product; formed N-triazinyl amino acid derivative. researchgate.net |

| DMTOPyC (12c) | Side product formation of methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoate. researchgate.net |

| DMTOPy (12d) | Side product formation of methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoate. researchgate.net |

Data from a study on the application of these derivatives in solution peptide synthesis. researchgate.net

Thiourea (B124793) Derivatives Containing the Dimethoxytriazine Moiety

Thiourea derivatives represent a broad class of organic compounds with diverse applications. nih.gov The incorporation of a dimethoxytriazine moiety into a thiourea structure can be achieved through various synthetic routes. A common method involves the reaction of an appropriate isothiocyanate with an amine bearing the dimethoxytriazine group, or vice versa. mdpi.com For instance, N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-(2-chloro-n-prop-1-yl-sulfonyl)-urea, a related urea (B33335) derivative, was synthesized by reacting 2-amino-4,6-dimethoxy-1,3,5-triazine (B97412) with 2-chloro-n-prop-1-yl-sulfonyl isocyanate. prepchem.com

Advanced Research Applications of 4,6 Dimethoxy 1,3,5 Triazin 2 One and Its Derivatives in Chemical Sciences

In Medicinal Chemistry Research

The triazine scaffold is a privileged structure in medicinal chemistry, and 4,6-dimethoxy-1,3,5-triazin-2-one serves as a valuable starting point for the synthesis of novel therapeutic agents. solubilityofthings.com Its derivatives have been investigated for a wide array of biological activities, underscoring the importance of this chemical class in drug discovery.

As Synthetic Intermediates for Novel Chemical Scaffolds

The reactivity of the triazine core in 4,6-dimethoxy-1,3,5-triazin-2-one and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), allows for the construction of complex molecular architectures. mdpi.comgoogle.com These compounds are key intermediates in the synthesis of a variety of heterocyclic systems. For instance, the chlorine atom in CDMT can be sequentially substituted to introduce different functional groups, leading to the creation of diverse chemical libraries for drug screening. mdpi.com This step-wise substitution is a powerful strategy for generating novel scaffolds with potential therapeutic applications. mdpi.com

The utility of these triazine derivatives extends to peptide synthesis. CDMT, for example, is employed as a coupling reagent in the formation of peptide bonds, valued for its efficiency and ability to maintain the stereochemical integrity of the reactants. google.com This has made it a stable and bioactive reagent in the synthesis of complex natural products containing amide linkages. google.com

Lead Compound Identification and Modification Strategies

In the quest for new drugs, the identification and optimization of lead compounds are critical steps. danaher.com A lead compound is a chemical entity that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. danaher.comuniroma1.it

Derivatives of 4,6-dimethoxy-1,3,5-triazin-2-one have been explored as potential lead compounds. solubilityofthings.com The process of lead optimization often involves strategies like bioisosteric replacement and scaffold hopping to enhance the therapeutic profile of a hit compound. nih.gov For example, a known active compound can be modified by replacing a part of its structure with a triazine ring to improve its properties. The versatility of the triazine core allows for systematic modifications to explore the structure-activity relationship (SAR) and develop more effective drug candidates. danaher.com

In Agrochemical Research

The application of 4,6-dimethoxy-1,3,5-triazin-2-one and its derivatives is also prominent in the field of agrochemicals, where they contribute to the development of herbicides and plant growth regulators. solubilityofthings.comchemimpex.com

As Chemical Intermediates for Agrochemical Development

Similar to their role in medicinal chemistry, triazine derivatives are crucial intermediates in the synthesis of agrochemicals. mdpi.comgoogle.com The ability to introduce various substituents onto the triazine ring allows for the fine-tuning of the biological activity and selectivity of these compounds. mdpi.com For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine is a precursor for a range of herbicides. chemimpex.com The synthesis of these agrochemicals often involves the reaction of the triazine intermediate with different nucleophiles to create a library of potential candidates for field testing.

Functional Modulators in Plant Growth Regulation (Chemical Basis)

Beyond their use as herbicides, certain triazine derivatives act as plant growth regulators. chemimpex.com The chemical basis for this activity lies in their ability to interact with specific biological targets within the plant. The unique electronic and steric properties of the substituted triazine ring enable it to modulate physiological processes in plants, leading to desired outcomes such as enhanced growth or controlled development. chemimpex.com Research in this area focuses on understanding the molecular interactions between the triazine compounds and their protein targets to design more effective and selective plant growth regulators.

In Polymer Science and Materials Chemistry

The application of 4,6-dimethoxy-1,3,5-triazin-2-one derivatives extends to the field of polymer and materials science. A notable example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as a cross-linking agent. nih.gov

In a study on the development of carboxymethyl cellulose (B213188) (CMC) films for food packaging, DMTMM was used to cross-link the CMC polymer chains. nih.gov This cross-linking significantly improved the material's properties, including its moisture uptake, water vapor permeability, and water solubility. The resulting films also demonstrated good oil resistance and biodegradability. The study found that the optimal mechanical properties, in terms of tensile strength and elongation at break, were achieved with specific concentrations of DMTMM and glycerol. nih.gov This research highlights the potential of triazine derivatives to modify and enhance the properties of biopolymers for various applications.

Furthermore, derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine can act as cross-linking agents in other polymer formulations, contributing to improved mechanical properties and durability of plastics. chemimpex.com

As Cross-linking Agents in Polymer Formulations

While direct application of 4,6-dimethoxy-1,3,5-triazin-2-one as a primary cross-linking agent is not extensively documented, its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a foundational molecule for creating cross-linked structures. researchgate.net The sequential substitution of its chlorine atoms allows for the covalent linking of multiple polymer chains. researchgate.net Derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) retain a reactive site (the chlorine atom) that can be used to anchor the triazine core to a polymer backbone. researchgate.netnih.gov

The robust nature of the triazine ring provides a stable junction point, potentially enhancing the thermal and mechanical properties of the resulting polymer network. The general strategy involves reacting a multifunctional triazine derivative with polymers containing complementary functional groups (e.g., hydroxyls, amines), leading to the formation of a durable, cross-linked matrix. The development of covalent organic frameworks (COFs), which are crystalline, porous polymers, often relies on building blocks that can form strong, reversible covalent bonds, a role for which triazine derivatives are well-suited. rsc.org

Facilitating Functionalization of Polymeric Materials

Derivatives of 4,6-dimethoxy-1,3,5-triazine serve as effective reagents for modifying and functionalizing polymeric materials, particularly biopolymers. A notable application is the one-step synthesis of 4,6-dimethoxy-1,3,5-triazine (DMT) labeled oligoxyloglucans. nih.gov This method allows for the direct attachment of the DMT group to unprotected oligoxyloglucans in an aqueous solution, creating specialized substrates for enzymatic studies. nih.gov These functionalized biopolymers have been instrumental in determining the kinetic parameters of enzymes like endo-β-1,4-D-glucanase III from Trichoderma reesei. nih.gov

Another key derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is used for the specific labeling of proteins. sigmaaldrich.comsigmaaldrich.com Its application in the Modular Method for Affinity Labeling (MoAL) demonstrates its utility in attaching the dimethoxytriazine moiety to complex biomolecules like streptavidin. sigmaaldrich.comsigmaaldrich.com This functionalization is crucial for studying protein structure and interactions.

Table 1: Functionalization of Polymeric Materials

| Polymeric Material | Triazine Derivative | Application |

| Oligoxyloglucans | 4,6-dimethoxy-1,3,5-triazine (DMT) | Synthesis of substrates for kinetic analysis of endo-β-1,4-D-glucanase III. nih.gov |

| Streptavidin (Protein) | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Specific labeling via the Modular Method for Affinity Labeling (MoAL). sigmaaldrich.comsigmaaldrich.com |

In Supramolecular Chemistry and Molecular Recognition Phenomena

The structural rigidity and hydrogen bonding capabilities of the 4,6-dimethoxy-1,3,5-triazin-2-one scaffold make it a valuable component in supramolecular chemistry. Crystal structure analysis of its derivatives reveals distinct intermolecular interactions that drive molecular assembly. For instance, the derivative 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol forms dimers in the solid state, held together by O-H···N hydrogen bonds between the phenol (B47542) and the triazine ring. nih.gov This demonstrates the capacity of the triazine nitrogen atoms to act as effective hydrogen bond acceptors.

In the field of molecular recognition, 4,6-substituted-1,3,5-triazin-2(1H)-ones have been designed as catalytic inhibitors of human DNA topoisomerase IIα. nih.gov These compounds function by mimicking the adenine (B156593) moiety of ATP, allowing them to bind to the enzyme's ATPase domain. nih.gov This specific, non-covalent binding is a clear example of molecular recognition, where the triazinone core serves as a pharmacophore. nih.gov Furthermore, the use of DMT-functionalized oligoxyloglucans as enzyme substrates is predicated on the specific recognition of the substrate by the enzyme's active site. nih.gov

Table 2: Applications in Supramolecular Chemistry and Molecular Recognition

| Phenomenon | Triazine System | Key Interaction / Finding |

| Supramolecular Assembly | 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol | Forms dimers through O-H···N hydrogen bonding. nih.gov |

| Molecular Recognition | 4,6-substituted-1,3,5-triazin-2(1H)-ones | Act as ATP-competitive inhibitors by binding to the ATPase domain of topoisomerase IIα. nih.gov |

| Enzyme-Substrate Recognition | DMT-oligoxyloglucans | Serve as specific substrates for hydrolytic enzymes like endo-β-1,4-D-glucanase III. nih.gov |

In Catalysis and Ligand Design for Organic Reactions

Derivatives of 4,6-dimethoxy-1,3,5-triazin-2-one are prominent in the fields of organic synthesis and catalysis. The most widely used derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is a highly effective coupling reagent. nih.gov It is frequently employed in peptide synthesis to activate carboxylic acids for amide bond formation. nih.gov When combined with a tertiary amine like N-methylmorpholine, CDMT forms the stable and highly reactive 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a powerful peptide coupling agent. sigmaaldrich.com

Beyond peptide coupling, these triazine derivatives serve as versatile building blocks for more complex catalytic systems. They have been incorporated as linkers to support Mn(III) complexes on silica (B1680970), creating heterogeneous catalysts for the enantioselective epoxidation of olefins. researchgate.net In a different catalytic role, 4,6-substituted-1,3,5-triazin-2(1H)-ones have been developed as catalytic inhibitors of enzymes, demonstrating that the triazine core can be a platform for designing molecules that modulate biological catalysis. nih.gov The broader class of 1,3,5-triazines is recognized as a crucial building block in the design of ligands for metal-mediated catalysis, highlighting their importance in coordination chemistry. semanticscholar.org

Table 3: Applications in Catalysis and Ligand Design

| Triazine Derivative | Catalytic Application | Key Finding |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Peptide and ester synthesis | Efficient coupling agent for forming amide and ester bonds. nih.govnih.gov |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Peptide coupling | A stable, yet highly reactive, agent for amide bond formation. sigmaaldrich.com |

| 1,3,5-Triazine-based linker | Heterogeneous catalysis | Supports Mn(III) complexes on silica for enantioselective epoxidation. researchgate.net |

| 4,6-substituted-1,3,5-triazin-2(1H)-ones | Enzyme inhibition | Act as catalytic inhibitors of human DNA topoisomerase IIα. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products